Isononanoyl oxybenzene sulfonate

perhydrolysis kinetics Brønsted nucleophilic coefficient bleach activator reactivity

Isononanoyl oxybenzene sulfonate (CAS 123354-92-7), also designated as sodium iso-nonanoyl oxybenzene sulphonate (SINOS) or INOBS, is an anionic sulfonate ester belonging to the acyloxybenzenesulfonate class of bleach activators. Its structure features a branched isononanoyl chain (7-methyloctanoate) linked via an ester bond to a phenoxysulfonyl leaving group, with a molecular weight of 314.4 g/mol and a computed XLogP3-AA of 4.8.

Molecular Formula C15H22O5S
Molecular Weight 314.4 g/mol
CAS No. 123354-92-7
Cat. No. B054349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsononanoyl oxybenzene sulfonate
CAS123354-92-7
Synonymsisononanoyl hydroxybenzene sulphonate
isononanoyl oxybenzene sulfonate
SINOS
Molecular FormulaC15H22O5S
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCC(C)CCCCCC(=O)OS(=O)(=O)OC1=CC=CC=C1
InChIInChI=1S/C15H22O5S/c1-13(2)9-5-3-8-12-15(16)20-21(17,18)19-14-10-6-4-7-11-14/h4,6-7,10-11,13H,3,5,8-9,12H2,1-2H3
InChIKeyPATMLLNMTPIUSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isononanoyl Oxybenzene Sulfonate (CAS 123354-92-7): Procurement-Relevant Identity and Class Positioning


Isononanoyl oxybenzene sulfonate (CAS 123354-92-7), also designated as sodium iso-nonanoyl oxybenzene sulphonate (SINOS) or INOBS, is an anionic sulfonate ester belonging to the acyloxybenzenesulfonate class of bleach activators [1]. Its structure features a branched isononanoyl chain (7-methyloctanoate) linked via an ester bond to a phenoxysulfonyl leaving group, with a molecular weight of 314.4 g/mol and a computed XLogP3-AA of 4.8 [1]. Originally developed as a low-temperature bleach-activating ingredient for detergent formulations, the compound has been documented as an occupational asthmagen in exposed workers and is catalogued in the MeSH database as a supplementary concept with the unique identifier C057121 [2][3].

Why Generic Substitution Is Not Advisable for Isononanoyl Oxybenzene Sulfonate in Scientific and Industrial Procurement


Acyloxybenzenesulfonate bleach activators display profound structure–reactivity dependence on acyl chain architecture, meaning in-class compounds cannot be interchanged without altering perhydrolysis kinetics, peroxy acid speciation, and biological activity profiles [1]. The branched isononanoyl moiety (7-methyloctanoate) introduces steric hindrance at the carbonyl carbon that measurably reduces nucleophilic attack rates by peroxide anions compared with its linear n-nonanoyl counterpart (NOBS), directly affecting bleaching efficacy and storage stability [1]. Furthermore, SINOS provokes a specific hypersensitivity-mediated occupational asthma in sensitized workers that is not triggered by chemically similar detergent ingredients such as linear alkyl benzene sulphonate (LAS), demonstrating that surface activity alone does not account for its toxicological signature [2]. Substitution by generic in-class compounds thus risks both altered technical performance and an uncharacterized occupational health liability.

Quantitative Differentiation Evidence for Isononanoyl Oxybenzene Sulfonate vs. Closest Analogs and In-Class Alternatives


Perhydrolysis Reactivity: Branched Isononanoyl Chain Demonstrates Lower Second-Order Reactivity Than Linear n-Nonanoyl (NOBS)

In a systematic perhydrolysis kinetics study, the branched isononanoyloxybenzenesulfonate exhibited lower reactivity toward peroxide nucleophiles compared with its linear n-nonanoyloxybenzenesulfonate homologue (NOBS). The linear n-NOBS yielded a significantly larger Brønsted nucleophilic coefficient (βnuc = 0.56 ± 0.05) compared with the unsubstituted acetyloxybenzenesulfonate baseline (βnuc = 0.42 ± 0.01), attributed to steric and polar interactions between the acyl substituent and the attacking nucleophile [1]. The isononanoyl variant was explicitly reported as being less reactive than n-NOBS under identical conditions, a consequence of branching-induced steric hindrance at the electrophilic carbonyl center [1]. This reduced reactivity is mechanistically consistent with the behaviour of branched isononanoate esters, where three methyl groups create hindrance that slows nucleophilic attack but improves hydrolytic stability of the resulting product [2].

perhydrolysis kinetics Brønsted nucleophilic coefficient bleach activator reactivity acyl transfer mechanism

Patent-Documented Preference: Isononanoyloxy Benzene Sulphonate Explicitly Preferred Over Linear Octanoyloxy Analogue in Bleach Activator Compositions

European Patent EP0299599 (and corresponding US filings) for extruded bleach activator bodies explicitly teaches that 'the bleach activator is preferably isononanoyloxy benzene sulphonate sodium salt or the linear octanoyloxy analogue,' establishing a direct formulation preference for the branched isononanoyl variant [1]. The patent describes activators with alkyl chains containing 5 to 9, and preferably 7 to 9, carbon atoms, where the isononanoyl compound is put forward ahead of its linear counterpart for delivering effective bleaching performance on sebum stains (lipid- and squalene-derived stains and skin cell deposits) [1]. The formulation is designed to operate at wash temperatures of 40°C, where bleach activity after 30 minutes is maintained at or close to the activity observed after 5 minutes [1].

bleach activator patent granular detergent formulation isononanoyloxy benzene sulphonate sebum stain removal

Occupational Asthma Specificity: SINOS Provokes Late Asthmatic Reactions in Sensitized Workers While Linear Alkyl Benzene Sulphonate (LAS) Does Not

In a controlled clinical inhalation challenge study, three previously exposed workers, three non-exposed non-asthmatic controls, and three non-exposed asthmatic controls were challenged with nebulized SINOS over a dose range of 0.01–100 µg and with a chemically similar surface-active detergent ingredient, linear alkyl benzene sulphonate (LAS), over the same dose range [1]. All three SINOS-exposed workers developed asthmatic symptoms, late falls in FEV₁, and increases in non-specific bronchial responsiveness, confirming SINOS as a specific cause of occupational asthma. Critically, no changes were observed after SINOS challenge in either control group, and no subject in any group—worker or control—showed any response to LAS [1]. An earlier case study documented reproducible late asthmatic reactions after SINOS doses of 0.01–32 µg with a dose–response relationship between challenge dose and magnitude of late reaction [2].

occupational asthma inhalation challenge specific hypersensitivity FEV1 detergent ingredient safety

Consumer Exposure Safety Threshold: No Adverse Respiratory Reactions at Airborne SINOS Concentrations up to 36.3 µg/m³ in Naïve and Aspirin-Sensitive Asthmatic Subjects

Bronchial provocation testing in a controlled laboratory setting evaluated the respiratory effects of SINOS dust exposure in naive non-asthmatic subjects, non-aspirin-sensitive asthmatic volunteers, and aspirin-sensitive asthmatic volunteers [1]. No adverse respiratory reactions were observed in any subject group following exposure to SINOS dust at atmospheric concentrations of up to 36.3 µg/m³ [1]. Skin prick tests with increasing concentrations of SINOS were also negative in all subjects [1]. Furthermore, the study demonstrated that SINOS does not elicit asthma via a mechanism analogous to aspirin intolerance, supporting that consumer exposure to washing powder containing SINOS is unlikely to cause significant respiratory reactions even in asthmatics or aspirin-intolerant individuals [1].

consumer product safety bronchial provocation testing aspirin-sensitive asthma airborne exposure limit detergent additive toxicology

Low-Temperature Pulp Bleaching: INOBS-Activated Hydrogen Peroxide Achieves Higher Brightness at Lower Temperature and Shorter Reaction Time vs. Conventional H₂O₂ Bleaching

A dissertation on the synthesis and application of INOBS (sodium isononanoyl oxybenzene sulfonate, the sodium salt of the target compound) for low-temperature oxidative bleaching demonstrated that INOBS is an effective activator in H₂O₂ bleaching of eucalyptus pulp [1]. The bleached pulp treated with the INOBS/H₂O₂ system attained higher brightness at lower bleaching temperatures and shorter reaction times compared with the conventional H₂O₂-only bleaching process [1]. In related textile bleaching research, INOBS was shown to enable ideal bleaching effects at low temperatures while being energy-saving and eco-friendly, capable of removing grease and wax from cotton textiles [2]. The optimized synthesis route achieved isononanoyl chloride intermediate at 95% yield (thionyl chloride:isononanoic acid molar ratio 1.3:1, reflux at 35°C for 2 h) [2].

chlorine-free pulp bleaching hydrogen peroxide activation eucalyptus pulp brightness low-temperature textile bleaching energy-efficient bleaching

Evidence-Backed Research and Industrial Application Scenarios for Isononanoyl Oxybenzene Sulfonate Procurement


Granular Laundry Detergent Formulation Requiring Bleach Activation at ≤40°C with Sebum Stain Performance

Formulators developing granular laundry detergents with built-in bleach systems targeting sebum (lipid/squalene-derived) stain removal at wash temperatures of 40°C should select isononanoyloxy benzene sulphonate sodium salt over its linear octanoyloxy analogue, as per the explicit preference in EP0299599 [1]. The patent demonstrates that bleach activity at 40°C after 30 minutes can be maintained at or near the activity observed after 5 minutes when formulated with appropriate sequestering agents, making this compound suitable for energy-efficient laundry products [1].

Occupational Health Risk Assessment and Safety Data Sheet Preparation for Detergent Manufacturing Facilities

Industrial hygienists and regulatory toxicologists must use SINOS-specific inhalation challenge data rather than generic surfactant class data when preparing safety documentation. The demonstrated specific hypersensitivity mechanism—confirmed by positive inhalation challenges in sensitized workers at 0.01–100 µg and negative responses in all control subjects [2]—together with the consumer no-effect level of ≤36.3 µg/m³ in aspirin-sensitive asthmatics [3], provides the quantitative basis for setting occupational exposure limits and consumer safety margins that cannot be derived from LAS or other in-class detergent ingredient data.

Low-Temperature Industrial Pulp and Textile Bleaching with Reduced Energy Input

For pulp and textile mills seeking to reduce bleaching energy consumption, INOBS (the sodium salt of isononanoyl oxybenzene sulfonate) offers an activation pathway enabling H₂O₂ to deliver higher brightness at lower temperatures and with shorter cycle times compared with conventional peroxide-only bleaching [4]. The established synthesis route yielding isononanoyl chloride intermediate at 95% provides a scalable and cost-controlled supply chain for industrial adoption [4].

Mechanistic Perhydrolysis Kinetics Studies and Bleach Activator Structure–Activity Relationship Research

Investigators conducting perhydrolysis kinetics research should utilize isononanoyloxybenzenesulfonate as a key branched-chain comparator alongside linear n-nonanoyloxybenzenesulfonate (NOBS) and acetyloxybenzenesulfonate. The published Brønsted-type analysis (βnuc = 0.42 ± 0.01 for the acetyl baseline; βnuc = 0.56 ± 0.05 for linear NOBS; isononanoyl reactivity lower than NOBS) provides a quantitative framework for probing steric and polar contributions to acyl transfer mechanisms from esters to peroxides [5].

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